4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide is a complex organic compound featuring a trifluoromethyl group, a bromo-substituted benzoyl group, and a pyrido[3,4-d]pyrimidin core.
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the pyrido[3,4-d]pyrimidin core, the introduction of the bromo and trifluoromethyl groups, and the final coupling with N-methylbenzamide. The synthetic route typically involves:
Formation of the pyrido[3,4-d]pyrimidin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromo and trifluoromethyl groups: These groups can be introduced via radical trifluoromethylation and bromination reactions.
Coupling with N-methylbenzamide: This step involves amide bond formation under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromo group to a hydrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and bromo groups can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include those with trifluoromethyl and bromo groups attached to different cores, such as:
- 4-bromo-3-(trifluoromethyl)benzoic acid
- N-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-amine
What sets 4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide apart is its unique combination of functional groups and the specific arrangement of these groups, which can result in distinct chemical and biological properties .
Properties
Molecular Formula |
C28H27BrF3N5O3 |
---|---|
Molecular Weight |
618.4 g/mol |
IUPAC Name |
4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide |
InChI |
InChI=1S/C28H27BrF3N5O3/c1-5-15(2)34-27-35-23-14-36(25(39)18-8-11-22(29)21(13-18)28(30,31)32)16(3)12-20(23)26(40)37(27)19-9-6-17(7-10-19)24(38)33-4/h5-11,13,15-16H,1,12,14H2,2-4H3,(H,33,38)(H,34,35)/t15-,16+/m0/s1 |
InChI Key |
PRQDPKBIQDENOT-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(CN1C(=O)C3=CC(=C(C=C3)Br)C(F)(F)F)N=C(N(C2=O)C4=CC=C(C=C4)C(=O)NC)N[C@@H](C)C=C |
Canonical SMILES |
CC1CC2=C(CN1C(=O)C3=CC(=C(C=C3)Br)C(F)(F)F)N=C(N(C2=O)C4=CC=C(C=C4)C(=O)NC)NC(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.